molecular formula C21H21N3O3 B5775405 N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide

Cat. No. B5775405
M. Wt: 363.4 g/mol
InChI Key: ZABFNLNPEFQWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as AMBO-1 and is synthesized using a specific method. The following paper will discuss the synthesis method of AMBO-1, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of AMBO-1 is not fully understood, but it is believed to act by inhibiting certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AMBO-1 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMBO-1 in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation. Additionally, it has been found to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of using AMBO-1 is its low yield during synthesis, which can make it difficult to obtain sufficient quantities for experiments.

Future Directions

There are several future directions for research on AMBO-1. One area of interest is its potential as a cancer treatment, particularly for breast and lung cancers. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases. Finally, further research is needed to optimize the synthesis method of AMBO-1 to improve its yield and purity.

Synthesis Methods

The synthesis of AMBO-1 involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with N-allyl-3-methylbenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography techniques. The yield of the product is typically around 50%.

Scientific Research Applications

AMBO-1 has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-4-12-24(21(25)17-7-5-6-15(2)13-17)14-19-22-20(23-27-19)16-8-10-18(26-3)11-9-16/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABFNLNPEFQWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-N-(prop-2-en-1-yl)benzamide

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